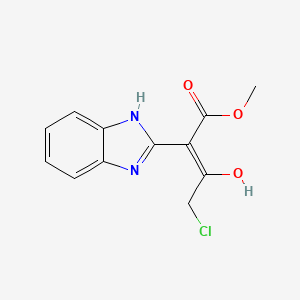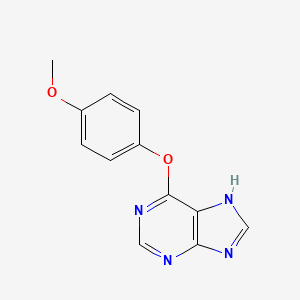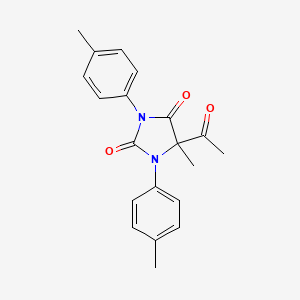
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas. This compound is characterized by the presence of acetyl and methyl groups attached to the imidazolidine ring, along with two 4-methylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylbenzaldehyde with acetylacetone in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.
科学的研究の応用
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione: Similar structure with fluorine atoms instead of methyl groups.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Different core structure but similar functional groups.
Uniqueness
5-Acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione is unique due to its specific combination of acetyl, methyl, and 4-methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
特性
CAS番号 |
21631-66-3 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
5-acetyl-5-methyl-1,3-bis(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-9-16(10-6-13)21-18(24)20(4,15(3)23)22(19(21)25)17-11-7-14(2)8-12-17/h5-12H,1-4H3 |
InChIキー |
UQBKLLSDGYULNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3=CC=C(C=C3)C)(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


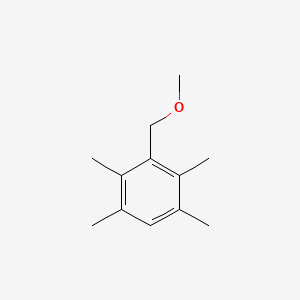
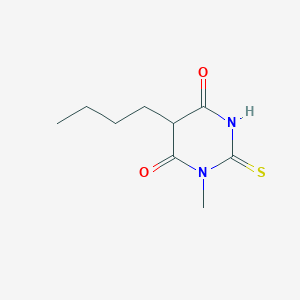

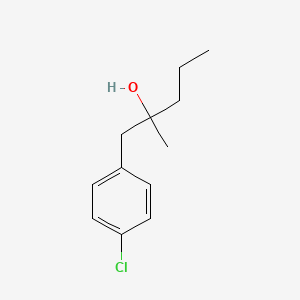
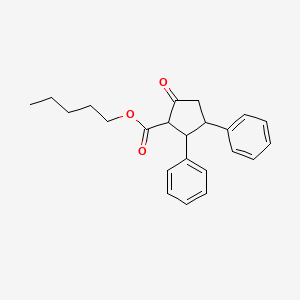
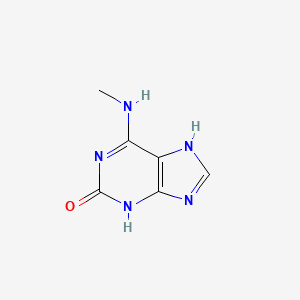
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
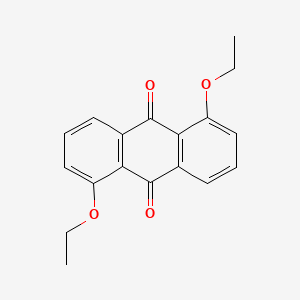
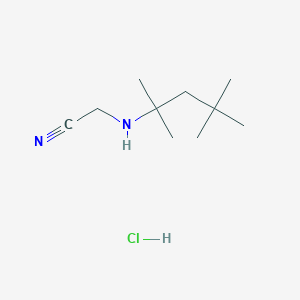
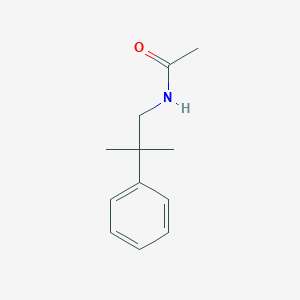

![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
